

An In-Depth Technical Guide to 1-Adamantyl Isocyanate

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Compound of Interest

Compound Name: **1-Adamantyl isocyanate**

Cat. No.: **B1270882**

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Introduction

1-Adamantyl isocyanate is a key synthetic intermediate characterized by the linkage of a sterically bulky, rigid, and lipophilic adamantane cage to a highly reactive isocyanate functional group. This unique structural combination imparts desirable physicochemical properties to molecules, making it a valuable building block in medicinal chemistry and materials science. Its applications primarily lie in the synthesis of urea and carbamate derivatives, which have shown potential as enzyme inhibitors and have been incorporated into various drug discovery programs. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and reactivity of **1-adamantyl isocyanate**, complete with detailed experimental protocols and data.

Structural Formula and Physicochemical Properties

1-Adamantyl isocyanate consists of a tricyclic adamantane core attached to an isocyanate ($-N=C=O$) group at one of its bridgehead positions. The rigid, cage-like structure of the adamantyl moiety is responsible for its unique properties.

Table 1: Physicochemical and Spectroscopic Data for **1-Adamantyl Isocyanate**

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO
Molecular Weight	177.24 g/mol
Appearance	White to almost white powder or crystal
Melting Point	144-146 °C
CAS Number	4411-25-0
IR Spectrum (cm ⁻¹)	Strong, characteristic absorption for the isocyanate group (-N=C=O) is expected around 2270 cm ⁻¹ .
¹ H NMR (CDCl ₃ , δ ppm)	The adamantyl protons typically appear as broad singlets or multiplets in the range of 1.7-2.1 ppm.
¹³ C NMR (CDCl ₃ , δ ppm)	The isocyanate carbon (-N=C=O) is expected around 125 ppm. The adamantyl carbons show characteristic shifts: C1 (~55-60 ppm), C2 (~40-45 ppm), C3 (~35-40 ppm), and C4 (~28-32 ppm).

Synthesis of 1-Adamantyl Isocyanate

The most common and efficient method for the synthesis of **1-adamantyl isocyanate** is the Curtius rearrangement of 1-adamantanecarbonyl azide, which is generated *in situ* from 1-adamantanecarboxylic acid.

Experimental Protocol: Synthesis via Curtius Rearrangement

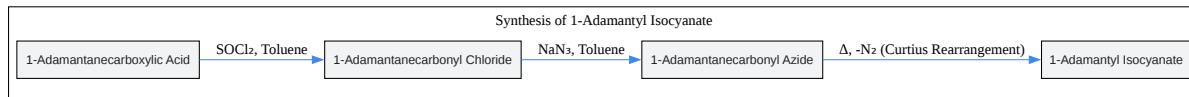
This one-pot procedure allows for the synthesis of **1-adamantyl isocyanate** from 1-adamantanecarboxylic acid without the isolation of the intermediate acid chloride, with reported yields of 83–94%.^[1]

Materials:

- 1-Adamantanecarboxylic acid
- Thionyl chloride (SOCl_2)
- Sodium azide (NaN_3)
- Toluene (anhydrous)
- Standard laboratory glassware for organic synthesis under anhydrous conditions
- Rotary evaporator

Procedure:

- A solution of 1-adamantanecarboxylic acid in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature until the conversion to the acid chloride is complete (monitoring by TLC or IR spectroscopy is recommended).
- The reaction mixture is cooled to room temperature, and sodium azide is added portion-wise.
- The mixture is then heated to reflux. At this temperature, the acyl azide is formed and undergoes the Curtius rearrangement to **1-adamantyl isocyanate** with the evolution of nitrogen gas. The reaction is continued until the acyl azide is completely consumed.
- After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The toluene is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude **1-adamantyl isocyanate**.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to afford the pure **1-adamantyl isocyanate** as a white crystalline solid.



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Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement.

Reactivity and Applications

The primary reactivity of **1-adamantyl isocyanate** is centered on the electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various derivatives, particularly ureas, which have garnered significant interest in drug discovery.

Synthesis of 1,3-Disubstituted Ureas

1-Adamantyl isocyanate readily reacts with primary and secondary amines to form stable 1-adamantyl-3-substituted ureas. These compounds have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH) and for their anti-tuberculosis activity.[\[2\]](#)

Experimental Protocol: Synthesis of 1-(1-Adamantyl)-3-(heteroaryl)urea

This protocol describes a general method for the synthesis of 1-adamantyl-3-heteroaryl ureas, which are of interest for their potential biological activities.[\[3\]](#)

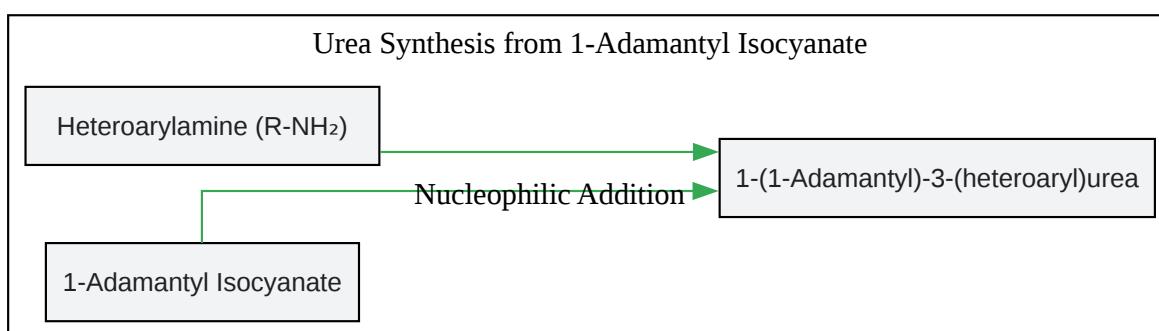
Materials:

- **1-Adamantyl isocyanate**
- Substituted heteroarylamine
- Triethylamine (TEA)

- Anhydrous Tetrahydrofuran (THF)
- Standard laboratory glassware for organic synthesis under anhydrous conditions
- Thin Layer Chromatography (TLC) plates and developing chamber
- Column chromatography setup (silica gel)

Procedure:

- To a solution of the heteroarylamine in anhydrous THF in a round-bottom flask, an equimolar amount of triethylamine is added.
- **1-Adamantyl isocyanate** (1.0 equivalent) is then added to the reaction mixture.
- The reaction mixture is stirred at room temperature or heated (e.g., to 70 °C) and monitored by TLC for the consumption of the starting materials and the formation of the urea product.^[3]
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(1-adamantyl)-3-(heteroaryl)urea.
- The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).



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General Reaction Scheme for Urea Synthesis.

Conclusion

1-Adamantyl isocyanate is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the adamantyl moiety into bioactive molecules. Its synthesis via the Curtius rearrangement is efficient, and its reactivity with nucleophiles, especially amines, provides straightforward access to a diverse range of urea derivatives with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in drug discovery and development who are interested in leveraging the unique properties of the adamantane scaffold.

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